The compound is classified as a heterocyclic organic molecule containing multiple functional groups, including an oxadiazole ring and a benzo[b][1,4]dioxine moiety. Its molecular formula is , with a molecular weight of approximately 398.21 g/mol. It is primarily sourced from synthetic routes in laboratory settings and is available for research purposes from chemical suppliers like BenchChem and PubChem.
The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several key steps:
Technical Parameters: Typical reaction conditions may include temperatures ranging from room temperature to reflux conditions in solvents like dimethylformamide or dichloromethane. Reaction times can vary from several hours to days depending on the specific pathways used .
The molecular structure features several notable characteristics:
Structural Formula:
The canonical SMILES representation is C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl
, which illustrates the connectivity of atoms within the molecule.
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can participate in various chemical reactions:
Preliminary data suggest that compounds within this class may inhibit specific enzymes or receptors associated with disease processes. For instance, structural analogs have been evaluated for their ability to modulate serotonin receptors .
Key physical and chemical properties include:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly employed for characterization. For example:
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has potential applications in various fields:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4